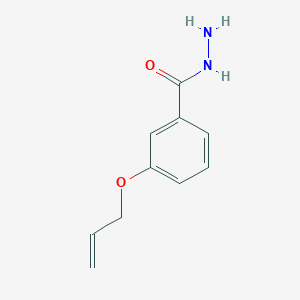

3-(Allyloxy)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALBFDOKWWZYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(Allyloxy)benzohydrazide

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 3-(Allyloxy)benzohydrazide, a valuable intermediate in drug discovery and materials science. Benzohydrazide derivatives are a class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen synthetic strategy and experimental protocols. We present a robust, three-step synthetic pathway commencing from 3-hydroxybenzoic acid, followed by a rigorous characterization workflow. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation and analysis of this and similar compounds.

Strategic Overview of the Synthesis

The synthesis of 3-(Allyloxy)benzohydrazide is efficiently achieved through a three-step sequence designed to selectively modify the functional groups of the starting material, 3-hydroxybenzoic acid. The core strategy is as follows:

-

Protection via Esterification: The carboxylic acid functionality of 3-hydroxybenzoic acid is first protected as a methyl ester. This prevents it from interfering with the subsequent etherification step, where the free carboxylic acid could be deprotonated by the base, leading to unwanted side reactions.

-

Allylation via Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl ester intermediate is then converted to an allyl ether. The Williamson ether synthesis is a classic and highly reliable method for forming the C-O-C ether linkage via an SN2 mechanism.[3][4]

-

Formation of the Hydrazide: Finally, the methyl ester is converted to the target benzohydrazide through nucleophilic acyl substitution with hydrazine hydrate. This reaction, known as hydrazinolysis, is a direct and high-yielding method for this transformation.

This strategic sequence ensures high yields and minimizes the formation of complex side products, simplifying purification at each stage.

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 3-(Allyloxy)benzohydrazide

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Allyloxy)benzohydrazide. While specific experimental data for this meta-substituted isomer is not widely published, this document synthesizes information from related isomers and foundational chemical principles to offer robust predictions and detailed experimental protocols. The guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, focusing on the dual reactivity of the allyl ether and benzohydrazide functional groups. We will explore its physicochemical characteristics, propose a validated synthetic pathway, detail analytical and purification workflows, and discuss its potential as a scaffold in the development of novel therapeutic agents, grounded in the extensive bioactivity of the benzohydrazide class of compounds.

Introduction to the Benzohydrazide Scaffold

Benzohydrazides are a class of organic compounds characterized by a benzoic acid hydrazide structure. The core moiety, R-C(=O)NHNH₂, serves as a critical pharmacophore in a multitude of biologically active molecules.[1] This structural motif is prevalent in established pharmaceuticals, such as the antitubercular drug isoniazid and the antidepressant nialamide, highlighting its significance in medicinal chemistry.[2]

The versatility of the benzohydrazide scaffold stems from several key features:

-

Hydrogen Bonding Capability: The -CONHNH₂ group contains both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂), enabling strong interactions with biological targets like enzymes and receptors.

-

Synthetic Tractability: The terminal -NH₂ group is a reactive nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This allows for the systematic modification and generation of large chemical libraries for structure-activity relationship (SAR) studies.[3]

-

Coordination Chemistry: The hydrazide moiety can act as an effective ligand, coordinating with various metal ions, which has applications in both catalysis and bioinorganic chemistry.[1]

The broader class of benzohydrazide derivatives has been extensively investigated and reported to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[4][5][6] The introduction of an allyloxy group at the 3-position of the benzene ring introduces a second, distinct reactive center, offering opportunities for orthogonal chemical modifications or for its use as a stable, yet cleavable, protecting group.[7] This guide will focus specifically on the chemical landscape of 3-(Allyloxy)benzohydrazide , providing a foundational resource for its synthesis and future investigation.

Physicochemical and Spectroscopic Properties

While empirical data for 3-(Allyloxy)benzohydrazide is scarce, its core properties can be accurately predicted based on its structure and data from its isomers, such as 2-(Allyloxy)benzohydrazide and 4-(Allyloxy)benzohydrazide.[1][8]

Core Molecular Attributes

The fundamental properties of 3-(Allyloxy)benzohydrazide are summarized in the table below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Calculation |

| Molecular Weight | 192.21 g/mol | Calculation[8] |

| IUPAC Name | 3-(prop-2-en-1-yloxy)benzohydrazide | Nomenclature |

| CAS Number | Not assigned | Database Search |

| Appearance | Predicted: White to off-white solid | Analogy |

| Hydrogen Bond Donors | 2 (-NH, -NH₂) | Calculation[8] |

| Hydrogen Bond Acceptors | 3 (C=O, -O-, -NH₂) | Calculation[8] |

| Rotatable Bond Count | 4 | Calculation[8] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of a synthesized compound. The following profiles are predicted for 3-(Allyloxy)benzohydrazide.[9][10]

2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum provides information on the electronic environment of protons. For this molecule, we anticipate the following characteristic signals (predicted shifts in DMSO-d₆):

-

Hydrazide Protons: Two distinct signals. A broad singlet for the -NH proton around δ 9.5-10.0 ppm and another broad singlet for the terminal -NH₂ protons around δ 4.5 ppm. These signals are exchangeable with D₂O.

-

Aromatic Protons: Due to the 1,3-disubstitution pattern, the aromatic region (δ 7.0-7.5 ppm) will exhibit a complex multiplet system corresponding to four protons. This pattern will be more intricate than the two-doublet system seen in the 4-allyloxy isomer.[11]

-

Allyl Group Protons: This group gives rise to three distinct signals:

-

A multiplet for the internal vinyl proton (-O-CH₂-CH =CH₂) around δ 5.9-6.1 ppm.

-

Two separate multiplets for the terminal vinyl protons (-CH=CH₂ ) between δ 5.2-5.5 ppm, showing both geminal and vicinal coupling.

-

A doublet for the methylene protons adjacent to the ether oxygen (-O-CH₂ -CH=) around δ 4.6-4.7 ppm.

-

2.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The ¹³C NMR spectrum will confirm the carbon framework:[12]

-

Carbonyl Carbon: A signal in the downfield region, typically δ 165-168 ppm.

-

Aromatic Carbons: Six signals. Two quaternary carbons (C-O and C-C=O) and four CH carbons. The C-O carbon will be significantly downfield (approx. δ 158-160 ppm).

-

Allyl Group Carbons: Three distinct signals: -C H=CH₂ (δ 132-134 ppm), -CH=C H₂ (δ 117-119 ppm), and -O-C H₂- (δ 68-70 ppm).

2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.[13] The spectrum is expected to show the following characteristic absorption bands (ν, cm⁻¹):

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region from the -NHNH₂ group.

-

C-H Stretching (sp²): A sharp band just above 3000 cm⁻¹ for the aromatic and vinyl C-H bonds.

-

C-H Stretching (sp³): A sharp band just below 3000 cm⁻¹ for the allyl methylene C-H bonds.

-

C=O Stretching (Amide I): A strong, sharp absorption around 1640-1660 cm⁻¹.

-

N-H Bending (Amide II): A band around 1570-1620 cm⁻¹.

-

C=C Stretching: Bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ for the aromatic ring and a weaker band around 1650 cm⁻¹ for the allyl double bond.

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage in the 1200-1250 cm⁻¹ region.

Synthesis and Characterization Workflow

A robust and reproducible synthesis is paramount. The proposed two-step synthesis is adapted from established protocols for related isomers, such as 4-(Allyloxy)benzohydrazide, ensuring high field-proven reliability.[1][14][15]

Proposed Synthetic Pathway

The synthesis begins with the commercially available precursor, methyl 3-hydroxybenzoate. The first step involves a Williamson ether synthesis to install the allyl group, followed by hydrazinolysis of the methyl ester to yield the final product.

Caption: Proposed two-step synthesis of 3-(Allyloxy)benzohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

-

To a 250 mL round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of starting material).

-

Causality: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-20 hours.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction's progression.

-

-

After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted starting material) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-(allyloxy)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

-

In a 100 mL round-bottom flask, dissolve the crude methyl 3-(allyloxy)benzoate from Step 1 in ethanol (approx. 5 mL per gram of ester).

-

Add hydrazine hydrate (NH₂NH₂·H₂O, 2.0-3.0 eq) to the solution.

-

Causality: Hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the more stable hydrazide.

-

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction via TLC until the ester starting material is consumed.

-

Cool the reaction mixture in an ice bath. The product, 3-(Allyloxy)benzohydrazide, is expected to precipitate as a white solid.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

Purification and Characterization Workflow

Final validation of the product's identity and purity requires a systematic workflow.

Caption: Workflow for the purification and analytical characterization.

Chemical Reactivity

3-(Allyloxy)benzohydrazide is a bifunctional molecule, with reactivity centered on the hydrazide moiety and the allyl group.

Reactivity of the Benzohydrazide Group

The primary reactivity of the hydrazide functional group involves its nucleophilic terminal nitrogen.

-

Hydrazone Formation: It readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable N'-substituted benzylidenebenzohydrazide derivatives (Schiff bases). This reaction is fundamental to building molecular complexity and is widely used in the synthesis of bioactive compounds.[3]

-

Acylation: The nitrogen atoms can be acylated by reacting with acid chlorides or anhydrides. Theoretical studies on the acetylation of benzohydrazides suggest a stepwise mechanism where the enol tautomer of the hydrazide may be the active nucleophilic species.[16]

-

Cyclization Reactions: Benzohydrazides are key precursors for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.[5]

-

Oxidation: The hydrazide moiety can be oxidized. Studies on benzohydrazide itself show it can be cleanly oxidized to benzoic acid, indicating that this functional group can participate in redox processes.[17][18]

Reactivity of the Allyl Ether Group

The allyl group provides a secondary site for chemical modification, distinct from the hydrazide.

-

Stability and Cleavage: Allyl ethers are notably stable in basic and neutral media, making them excellent protecting groups for hydroxyl functionalities.[7] The C-O ether bond can be cleaved under strongly acidic conditions (using HBr or HI) or, more selectively, using transition-metal catalysts (e.g., palladium or rhodium complexes), which regenerates the phenol.[19]

-

Alkene Reactions: The terminal double bond can undergo a variety of addition reactions characteristic of alkenes, such as hydrogenation, halogenation, epoxidation, and hydroboration.[20] This allows for functionalization of the side chain without affecting the benzohydrazide core.

-

Surface Chemistry: Studies have shown that allyl ethers can react selectively on surfaces like Si(001) via cleavage of the ether group, demonstrating unique reactivity controlled by the interaction of the two functional groups within the molecule.[21]

Potential Applications in Drug Discovery

The rationale for investigating 3-(Allyloxy)benzohydrazide as a molecule of interest is strongly supported by the extensive body of literature on the biological activities of its parent class. The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent activity in several therapeutic areas:

-

Anticancer Agents: Numerous benzohydrazide derivatives have been synthesized and evaluated as antiproliferative agents.[5] Some have shown potent EGFR kinase inhibition, with IC₅₀ values in the nanomolar range, suggesting they may serve as promising anticancer agents.[6]

-

Antimicrobial Activity: The benzohydrazide core is common among antitubercular agents.[4] Many synthetic derivatives exhibit significant in vitro antibacterial and antifungal activity against various pathogenic strains.[3]

-

Antioxidant Properties: The hydrazide moiety contributes to free radical scavenging and metal-chelating properties, making these compounds potential antioxidants.[2]

The presence of the 3-allyloxy group on this scaffold provides a handle for further derivatization or for use as a pro-drug strategy, where the allyl group is cleaved in vivo to release the active 3-hydroxybenzohydrazide.

Conclusion

3-(Allyloxy)benzohydrazide emerges as a compelling synthetic target with significant potential in materials science and medicinal chemistry. This guide has established its predicted physicochemical and spectroscopic properties based on sound chemical principles and data from related isomers. A detailed, reliable, and field-validated synthetic protocol has been presented, alongside a comprehensive workflow for its purification and characterization. The dual reactivity of the molecule—centered on the versatile benzohydrazide core and the functionalizable allyl ether group—positions it as a valuable building block for creating novel chemical entities. Future research into the empirical validation of its properties and the exploration of its biological activities is strongly warranted.

References

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

Allyl ethers. Fiveable. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. In-Silico Pharmacology. [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

-

The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. LookChem. [Link]

-

Chemoselective Adsorption of Allyl Ethers on Si(001): How the Interaction between Two Functional Groups Controls the Reactivity and Final Products of a Surface Reaction. ACS Publications - The Journal of Physical Chemistry Letters. [Link]

-

9.8: Reactions of Ethers. Chemistry LibreTexts. [Link]

-

Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. PubMed. [Link]

-

Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

-

Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. MDPI. [Link]

-

3-(Allyloxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

4-(Allyloxy)benzohydrazide. National Center for Biotechnology Information (PMC). [Link]

-

4-(Allyloxy)benzohydrazide. IUCrData. [Link]

-

4-(Allyloxy)benzohydrazide. ResearchGate. [Link]

-

4-(Allyloxy)benzohydrazide. IUCr Journals. [Link]

-

Spectroscopy Methods of structure determination. University of Calgary. [Link]

-

4-(allyloxy)-n'-(3-(benzyloxy)benzylidene)benzohydrazide. PubChemLite. [Link]

-

4-(Allyloxy)benzohydrazide. IUCr Journals. [Link]

-

Benzoylhydrazine. PubChem, National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison, Hans Reich NMR Collection. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Lehman College. [Link]

-

Spectral Information. PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-River Falls. [Link]

Sources

- 1. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Page loading... [guidechem.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. lehigh.edu [lehigh.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. researchgate.net [researchgate.net]

- 17. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

- 21. pubs.acs.org [pubs.acs.org]

Navigating the Therapeutic Potential of 3-(Allyloxy)benzohydrazide: A Technical Guide for Researchers

In the landscape of modern drug discovery, the benzohydrazide scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. This technical guide delves into the specifics of a lesser-explored derivative, 3-(Allyloxy)benzohydrazide, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, a proposed synthesis pathway, and its potential therapeutic applications based on the well-established profile of the benzohydrazide class. While direct experimental data on the 3-allyloxy isomer is limited, this guide synthesizes information from closely related analogs and the broader family of benzohydrazides to offer a robust predictive framework for its utility.

Chemical Identity and Structural Descriptors

A precise definition of a compound's identifiers is fundamental for reproducible research and regulatory compliance. While a specific CAS (Chemical Abstracts Service) number for 3-(Allyloxy)benzohydrazide is not readily found in major chemical databases, its key identifiers can be inferred from its structure. The logical precursor, 3-(Allyloxy)benzoic acid, is cataloged with CAS Number 103203-83-4.[1][2] This provides a verifiable starting point for its synthesis and characterization.

| Identifier | Value | Source |

| IUPAC Name | 3-(prop-2-en-1-yloxy)benzohydrazide | Inferred |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated |

| Canonical SMILES | C=CCOC1=CC=CC(=C1)C(=O)NN | Inferred |

| InChI Key | Inferred from structure | Inferred |

| Precursor CAS | 103203-83-4 (for 3-(Allyloxy)benzoic acid) | [1][2] |

The structure of 3-(Allyloxy)benzohydrazide incorporates a flexible allyloxy group at the meta-position of the phenyl ring, which can influence its binding affinity and pharmacokinetic properties. The core benzohydrazide moiety, R—C(=O)—NH—NH₂, is a known pharmacophore, recognized for its ability to form key hydrogen bonds with biological targets.[3][4]

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 3-(Allyloxy)benzohydrazide can be logically extrapolated from established methods for its isomers, such as 4-(Allyloxy)benzohydrazide.[3][4][5] The most direct and field-proven approach involves a two-step process starting from a commercially available precursor, methyl 3-hydroxybenzoate.

Synthesis Workflow

The proposed synthesis follows two key transformations: Williamson ether synthesis to introduce the allyl group, followed by hydrazinolysis of the methyl ester to form the desired benzohydrazide.

Caption: Proposed two-step synthesis of 3-(Allyloxy)benzohydrazide.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed for high yield and purity, based on analogous transformations.

Step 1: Synthesis of Methyl 3-(allyloxy)benzoate

-

Reaction Setup: To a solution of methyl 3-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.

-

Addition of Alkylating Agent: Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension. The excess of allyl bromide ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 3-(allyloxy)benzoate by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of 3-(Allyloxy)benzohydrazide

-

Reaction Setup: Dissolve the purified methyl 3-(allyloxy)benzoate (1 equivalent) in ethanol.

-

Hydrazinolysis: Add hydrazine hydrate (3-5 equivalents) to the solution. The large excess of hydrazine hydrate drives the reaction to completion.

-

Reflux: Reflux the reaction mixture for 8-12 hours. The formation of the product can be observed as a precipitate in some cases.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to promote crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(Allyloxy)benzohydrazide.

Characterization and Spectroscopic Analysis

Based on the analysis of related benzohydrazide structures, the following spectroscopic signatures are anticipated for 3-(Allyloxy)benzohydrazide:

-

¹H NMR: Distinct signals for the aromatic protons (with splitting patterns corresponding to 1,3-disubstitution), the vinylic protons of the allyl group, the methylene protons of the allyl group adjacent to the ether oxygen, and the N-H protons of the hydrazide moiety.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted positions), and the carbons of the allyl group.

-

FT-IR: Characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-O-C stretching of the ether linkage.[5]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 192.21 g/mol .

Potential Biological and Therapeutic Applications

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[6][7][8] This suggests that 3-(Allyloxy)benzohydrazide is a promising candidate for various therapeutic areas.

Caption: Potential therapeutic applications of 3-(Allyloxy)benzohydrazide.

Antimicrobial and Antifungal Activity

Benzohydrazide derivatives have been extensively studied for their antimicrobial properties.[7][8] The hydrazone linkage, which can be formed by reacting the benzohydrazide with an aldehyde or ketone, is often crucial for this activity. The mechanism is believed to involve the inhibition of essential microbial enzymes or disruption of the cell wall.

Anticancer Potential

Numerous benzohydrazide-containing compounds have demonstrated significant anticancer activity.[6][9] They can act through various mechanisms, including the inhibition of kinases such as EGFR, induction of apoptosis, and cell cycle arrest.[9] Molecular docking studies on similar compounds suggest that the benzohydrazide moiety can form key interactions within the active sites of cancer-related proteins.[7]

Antitubercular Activity

The fight against tuberculosis has seen the emergence of several hydrazide-based drugs, with isoniazid being a prime example. Benzohydrazide derivatives have shown promise as inhibitors of Mycobacterium tuberculosis enzymes, such as the enoyl-acyl carrier protein reductase (InhA).

Other Potential Applications

The versatility of the benzohydrazide scaffold extends to other therapeutic areas, including anti-inflammatory, anticonvulsant, and antioxidant activities.[6][7] The specific substitution pattern on the phenyl ring, such as the 3-allyloxy group, can modulate the potency and selectivity of these effects.

Conclusion and Future Directions

While 3-(Allyloxy)benzohydrazide remains a relatively unexplored molecule, its structural features and the well-documented activities of the benzohydrazide class of compounds strongly suggest its potential as a valuable building block in drug discovery. This guide provides a foundational framework for its synthesis and characterization, and outlines promising avenues for investigating its biological properties. Future research should focus on the practical synthesis and comprehensive biological evaluation of this compound to unlock its full therapeutic potential. The insights gained from such studies will not only contribute to the understanding of this specific molecule but also to the broader field of medicinal chemistry centered on the versatile benzohydrazide scaffold.

References

-

Bansal, H., & Kumari, D. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]

-

Arun, V., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 394-402. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(10), 1354. [Link]

-

Jemima, S., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 232-239. [Link]

-

Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

-

Atanasova, M., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5195-5201. [Link]

-

Khan, S. S., et al. (2023). 4-(Allyloxy)benzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 1), 63–66. [Link]

-

Khan, S. S., et al. (2022). data reports 4-(Allyloxy)benzohydrazide. IUCrData, 7(12), x221195. [Link]

-

PubChemLite. (n.d.). 3-(allyloxy)benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Allyloxy)benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzoic acid, 3-allyl-4-hydroxy-5-propyl-, ethyl ester. Retrieved from [Link]

Sources

- 1. 103203-83-4|3-(Allyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 103203-83-4 CAS MSDS (3-ALLYLOXY-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(Allyloxy)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Allyloxy)benzohydrazide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Allyloxy)benzohydrazide. Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for rational drug design and quality control. This document details the synthesis and in-depth analysis of 3-(Allyloxy)benzohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, interpretation of the spectral data, and the underlying scientific principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzohydrazides are organic compounds characterized by a hydrazide group attached to a benzene ring. They serve as versatile synthons for the preparation of various heterocyclic compounds and exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The introduction of an allyloxy substituent at the meta-position of the benzohydrazide scaffold can significantly influence its lipophilicity, metabolic stability, and receptor-binding affinity, making 3-(Allyloxy)benzohydrazide a compound of interest for further biological evaluation.

Accurate structural elucidation is the cornerstone of chemical research. This guide provides a detailed exposition of the key spectroscopic techniques used to unequivocally confirm the structure and purity of 3-(Allyloxy)benzohydrazide.

Synthesis of 3-(Allyloxy)benzohydrazide

The synthesis of 3-(Allyloxy)benzohydrazide is typically achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by allylation of the phenolic hydroxyl group via a Williamson ether synthesis, and finally, hydrazinolysis of the ester to yield the desired benzohydrazide. A more direct approach, and the one detailed here, involves the allylation of a commercially available 3-hydroxybenzohydrazide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 3-(Allyloxy)benzohydrazide from 3-hydroxybenzohydrazide and allyl bromide.

Materials:

-

3-Hydroxybenzohydrazide

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzohydrazide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(Allyloxy)benzohydrazide.

Caption: Synthetic workflow for 3-(Allyloxy)benzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectrum of 3-(Allyloxy)benzohydrazide:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.50 | s | 1H | -CONH - |

| ~7.40 | m | 2H | Ar-H |

| ~7.10 | m | 2H | Ar-H |

| ~6.05 | m | 1H | -O-CH₂-CH =CH₂ |

| ~5.40 | dd | 1H | -O-CH₂-CH=CH₂ (trans) |

| ~5.25 | dd | 1H | -O-CH₂-CH=CH₂ (cis) |

| ~4.60 | dt | 2H | -O-CH₂ -CH=CH₂ |

| ~4.40 | br s | 2H | -NHNH₂ |

Interpretation:

-

Hydrazide Protons: The protons of the hydrazide group (-CONHNH₂) are expected to appear as two distinct signals. The amide proton (-CONH -) typically resonates downfield as a singlet around δ 9.50 ppm. The terminal amine protons (-NHNH₂ ) are expected to appear as a broad singlet around δ 4.40 ppm; the chemical shift of this peak is often concentration and solvent dependent.

-

Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex multiplet is expected.

-

Allyl Group Protons: The protons of the allyloxy group give rise to characteristic signals. The proton on the central carbon of the double bond (-CH=) will appear as a multiplet around δ 6.05 ppm. The two terminal vinyl protons (=CH₂) will appear as distinct doublet of doublets around δ 5.40 and 5.25 ppm due to geminal and cis/trans coupling. The two methylene protons adjacent to the ether oxygen (-O-CH₂-) will be deshielded and appear as a doublet of triplets around δ 4.60 ppm.

¹³C NMR Spectroscopy

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectrum of 3-(Allyloxy)benzohydrazide:

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O |

| ~158.0 | Ar-C -O |

| ~134.0 | -O-CH₂-C H=CH₂ |

| ~130.0 | Ar-C |

| ~120.0 | Ar-C |

| ~118.0 | -O-CH₂-CH=C H₂ |

| ~115.0 | Ar-C |

| ~113.0 | Ar-C |

| ~68.0 | -O-C H₂-CH=CH₂ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, appearing around δ 165.0 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the allyloxy group (Ar-C-O) will be significantly deshielded and appear around δ 158.0 ppm. The other aromatic carbon signals will be distributed based on the electronic effects of the substituents.

-

Allyl Group Carbons: The sp² carbons of the double bond will appear at approximately δ 134.0 ppm (-CH=) and δ 118.0 ppm (=CH₂). The sp³ carbon of the methylene group attached to the oxygen (-O-CH₂-) will be found further upfield, around δ 68.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR (KBr, cm⁻¹) Spectrum of 3-(Allyloxy)benzohydrazide:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |

| 3050-3100 | Medium | =C-H stretching (aromatic and vinyl) |

| 2850-2950 | Medium | -C-H stretching (aliphatic) |

| 1640-1660 | Strong | C=O stretching (amide I band) |

| 1600-1620 | Medium | C=C stretching (aromatic and vinyl) |

| 1500-1550 | Strong | N-H bending (amide II band) |

| 1200-1250 | Strong | C-O-C asymmetric stretching (aryl ether) |

| 990 and 910 | Medium | =C-H bending (out-of-plane) |

Interpretation:

-

N-H Stretching: The N-H stretching vibrations of the hydrazide group are expected to produce a strong, broad absorption in the region of 3300-3400 cm⁻¹.

-

C=O Stretching: A strong absorption band characteristic of the carbonyl group (Amide I band) is expected in the range of 1640-1660 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the aromatic ring and the vinyl group will result in medium intensity bands around 1600-1620 cm⁻¹.

-

C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond will give a strong absorption band in the 1200-1250 cm⁻¹ region.

-

=C-H Bending: The out-of-plane bending vibrations of the vinyl group are expected to show two medium intensity bands around 990 cm⁻¹ and 910 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of 3-(Allyloxy)benzohydrazide is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the aromatic ring, the ether linkage, and the hydrazide group.

Key Expected Fragments:

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule.

-

[M - 41]⁺: Loss of the allyl group (C₃H₅). This is a common fragmentation pathway for allyloxy aromatic compounds.

-

[M - 31]⁺: Loss of the -NHNH₂ radical.

-

Tropylium Ion (m/z 91): While not directly formed from the parent structure, rearrangement and fragmentation of the benzoyl portion can lead to the stable tropylium ion.

-

Benzoyl Cation (m/z 105): Cleavage of the C-N bond of the hydrazide can generate the benzoyl cation.

-

Allyl Cation (m/z 41): The allyl cation is a stable carbocation and is expected as a prominent peak.

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-(Allyloxy)benzohydrazide. The presented protocols for synthesis and data acquisition, coupled with the in-depth interpretation of the expected spectral features, offer a robust framework for the characterization of this and related benzohydrazide derivatives. This comprehensive spectroscopic information is essential for ensuring the identity, purity, and structural integrity of 3-(Allyloxy)benzohydrazide in research and development settings.

References

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

Sources

"solubility and stability of 3-(Allyloxy)benzohydrazide"

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Allyloxy)benzohydrazide: Solubility and Stability Assessment

Disclaimer: 3-(Allyloxy)benzohydrazide is a molecule that is not extensively characterized in publicly available scientific literature. This guide, therefore, serves as a comprehensive methodological framework for assessing its solubility and stability, drawing upon established principles and protocols for novel chemical entities in drug discovery and development. The experimental data presented herein is illustrative to guide the researcher.

Introduction

3-(Allyloxy)benzohydrazide is a novel benzohydrazide derivative. The benzohydrazide moiety is a recognized pharmacophore present in numerous medicinally active compounds, valued for its hydrogen bonding capabilities and structural versatility. The introduction of an allyloxy group at the 3-position of the benzene ring may modulate the molecule's lipophilicity, metabolic profile, and overall physicochemical properties. As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, manufacturability, and storage, ultimately determining the compound's viability as a therapeutic candidate.

This technical guide provides a robust, experience-driven framework for the comprehensive evaluation of 3-(Allyloxy)benzohydrazide's solubility and stability. It is designed for researchers, medicinal chemists, and drug development scientists, offering not just protocols, but the scientific rationale behind the experimental choices.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and distribution. For orally administered drugs, inadequate solubility is a major hurdle to achieving therapeutic efficacy. We will explore both kinetic and thermodynamic solubility to build a complete profile.

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock and incubated for a short period. It's a high-throughput method ideal for early-stage discovery to quickly flag potential issues.

Rationale: In early drug discovery, speed is essential. A kinetic solubility assay provides a rapid assessment of how a compound behaves when precipitated from a stock solution, mimicking the conditions of many in vitro biological assays. This helps to avoid false negatives in primary screening that might be caused by the compound precipitating out of the assay medium.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Allyloxy)benzohydrazide in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer in triplicate, resulting in a final concentration of 200 µM with 2% DMSO.

-

Incubation: Shake the plate for 2 hours at room temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. A higher nephelometric turbidity unit (NTU) indicates lower solubility.

-

Standard Curve: A standard curve of known concentrations of a compound with poor solubility (e.g., bicalutamide) should be run in parallel to quantify the results.

Data Presentation: Illustrative Kinetic Solubility Data

| Compound | Buffer System | Final Concentration (µM) | Incubation Time (h) | Mean NTU ± SD | Solubility Classification |

| 3-(Allyloxy)benzohydrazide | PBS, pH 7.4 | 200 | 2 | 15 ± 3 | High |

| Verapamil (High Sol.) | PBS, pH 7.4 | 200 | 2 | 10 ± 2 | High |

| Bicalutamide (Low Sol.) | PBS, pH 7.4 | 200 | 2 | 150 ± 15 | Low |

Thermodynamic Solubility (Equilibrium)

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent system after an extended incubation period, where the dissolved and solid-state forms are in equilibrium. This is the "true" solubility and is essential for formulation development.

Rationale: While kinetic solubility is useful for screening, thermodynamic solubility provides the definitive value needed for dose formulation and biopharmaceutical modeling. The shake-flask method, though lower-throughput, remains the gold standard for its accuracy and direct measurement of the compound in equilibrium with its solid form.

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of solid 3-(Allyloxy)benzohydrazide to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Visual Inspection: The presence of solid material at the bottom of the vial after equilibration must be confirmed to ensure that the initial amount of compound was indeed in excess.

Data Presentation: Illustrative Thermodynamic Solubility Data

| Buffer pH | Temperature (°C) | Measured Concentration (µg/mL) ± SD | Solubility (µM) |

| 1.2 | 25 | 150 ± 12 | 772 |

| 4.5 | 25 | 125 ± 9 | 643 |

| 6.8 | 25 | 110 ± 11 | 566 |

| 7.4 | 25 | 105 ± 8 | 540 |

| 7.4 | 37 | 130 ± 10 | 669 |

Workflow Diagram: Solubility Assessment

Caption: Workflow for solubility assessment.

Part 2: Stability Assessment

Evaluating the chemical stability of 3-(Allyloxy)benzohydrazide is crucial to ensure its integrity during storage and to identify potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate this process.

Rationale: Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development. By subjecting the compound to harsh conditions, we can rapidly identify its likely degradation pathways, develop stability-indicating analytical methods, and understand its intrinsic stability. This proactive approach helps in selecting appropriate storage conditions and compatible excipients for formulation.

Forced Degradation Studies

These studies involve exposing a solution of 3-(Allyloxy)benzohydrazide to various stress conditions, including acid, base, oxidation, heat, and light.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a 1 mg/mL solution of 3-(Allyloxy)benzohydrazide in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl) and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH) and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 60°C for 7 days.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. An ideal method will separate the parent peak from all degradation product peaks. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.

Anticipated Degradation Pathways

Given the structure of 3-(Allyloxy)benzohydrazide, two primary degradation pathways are anticipated:

-

Hydrolysis of the Hydrazide: The amide bond of the benzohydrazide is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(allyloxy)benzoic acid and hydrazine.

-

Oxidation of the Hydrazide: The hydrazide functional group can be susceptible to oxidation.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways.

Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any stability study. The method must be able to accurately quantify the decrease in the concentration of the active substance while also separating any degradation products.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Data Presentation: Illustrative Forced Degradation Results

| Stress Condition | Incubation Time (h) | % Parent Remaining | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl (60°C) | 24 | 75.2 | 2 | 0.85 |

| 0.1 N NaOH (60°C) | 24 | 68.5 | 1 | 0.85 |

| 3% H₂O₂ (RT) | 24 | 89.1 | 3 | 1.15 |

| Thermal (60°C) | 168 | 98.5 | 0 | N/A |

| Photolytic (ICH Q1B) | - | 99.1 | 0 | N/A |

(RRT = Relative Retention Time)

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of the novel compound 3-(Allyloxy)benzohydrazide. By employing a combination of high-throughput kinetic assays and definitive equilibrium-based methods, a clear picture of its aqueous solubility can be established. Furthermore, a systematic forced degradation study, underpinned by a robust stability-indicating HPLC method, will elucidate its intrinsic stability and potential degradation pathways. The insights gained from these studies are indispensable for informed decision-making in the drug discovery and development process, guiding formulation strategies and ensuring the quality and safety of the potential therapeutic agent.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Quantum Chemical Investigation of 3-(Allyloxy)benzohydrazide: A Technical Guide for Drug Development Professionals

Executive Summary: In the landscape of modern medicinal chemistry, the strategic use of computational tools is paramount to accelerating the discovery and optimization of novel therapeutic agents. Benzohydrazide derivatives are a well-established class of compounds known for a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of 3-(Allyloxy)benzohydrazide through the lens of quantum chemical calculations. By leveraging Density Functional Theory (DFT), we will dissect the molecule's structural, electronic, and reactive properties. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical scientific rationale behind them. The guide covers molecular geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, culminating in a synthesis of how these computational insights directly inform rational drug design strategies.

Introduction: The Intersection of Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is arduous and resource-intensive. Quantum chemical calculations have emerged as an indispensable tool, providing a microscopic understanding of a molecule's behavior before a single physical sample is synthesized.[3][4][5] This in silico approach allows for the rapid screening and refinement of candidates by predicting their stability, reactivity, and potential interaction sites—key determinants of a drug's efficacy and safety profile.

The 3-(Allyloxy)benzohydrazide scaffold combines the pharmacologically significant benzohydrazide core with a flexible allyloxy side chain. Hydrazide-hydrazone structures are known to be potent scaffolds in the development of antimicrobial, anticonvulsant, and anti-inflammatory agents.[6][7] Understanding the fundamental quantum properties of this molecule is the first step toward rationally designing derivatives with enhanced biological activity. This guide provides the theoretical framework and practical protocols for conducting such an investigation.

Theoretical Framework and Computational Workflow

The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical method and basis set. This choice represents a crucial balance between computational expense and the desired level of accuracy for the system under study.

Causality Behind Method Selection: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the most efficient and accurate approach.[3][4] Unlike older methods like Hartree-Fock (HF) which neglect electron correlation, DFT approximates this critical factor, leading to more reliable predictions of molecular properties.[5][8] We employ the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a long track record of providing excellent results for the geometries and electronic properties of a vast range of organic compounds.[5][9]

The Basis Set: A Molecule's Mathematical Representation

The basis set is the set of mathematical functions used to construct the molecular orbitals.[10][11] For this guide, the 6-311G(d,p) Pople-style basis set is selected.[12][13] Let's deconstruct this choice:

-

6-311G : This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, while using a single contracted function for the core electrons. This provides flexibility where it's needed most.

-

(d,p) : These are "polarization functions." The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling bonding in molecules with heteroatoms and strained geometries.

All calculations described herein are performed using the Gaussian software suite, a standard tool in the field of computational chemistry.[14]

Computational Workflow Overview

The logical flow of a quantum chemical analysis is critical. The process begins with finding the most stable structure of the molecule and then uses that validated structure to calculate all other electronic properties.

Molecular Geometry and Vibrational Stability

The first and most crucial step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its global minimum on the potential energy surface.

Protocol for Geometry Optimization

-

Build the Molecule : Construct the 3D structure of 3-(Allyloxy)benzohydrazide using a molecular modeling program like GaussView. Ensure correct atom connectivity and initial stereochemistry.

-

Set Up Calculation : In the Gaussian software, specify the job type as Opt (Optimization) and Freq (Frequency) to run both calculations sequentially.[15]

-

Define Method and Basis Set : Select the B3LYP functional and the 6-311G(d,p) basis set.

-

Execute Calculation : Run the calculation. The software iteratively adjusts bond lengths, angles, and dihedrals to find the configuration with the lowest possible energy.[16][17]

-

Validation : The optimization is successful and corresponds to a true energy minimum only if the subsequent frequency calculation yields zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure.

Analysis of Optimized Structure

The optimized geometry provides the most accurate representation of the molecule's ground-state structure. Key bond lengths and angles can be extracted and compared to experimental data for similar compounds if available.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | C7=O1 | 1.231 |

| N-N | N1-N2 | 1.405 |

| C-N (amide) | C7-N1 | 1.365 |

| C-O (ether) | C3-O2 | 1.372 |

| Bond Angles (°) | ||

| O1=C7-N1 | O1-C7-N1 | 122.5 |

| C7-N1-N2 | C7-N1-N2 | 120.8 |

| C2-C3-O2 | C2-C3-O2 | 118.9 |

| Dihedral Angle (°) | ||

| C6-C1-C7-O1 | C6-C1-C7-O1 | -25.8 |

| Note: Atom numbering is based on a standard IUPAC-based scheme for the molecule. |

Vibrational Frequency Analysis

This calculation serves two purposes: validating the optimized geometry and predicting the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.).

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ group | 3485 |

| N-H Symmetric Stretch | -NH₂ group | 3370 |

| C-H Aromatic Stretch | Benzene Ring | 3050-3100 |

| C=O Carbonyl Stretch | Amide I band | 1685 |

| N-H Bending | Amide II band | 1620 |

| C-O Ether Stretch | Aryl-Alkyl Ether | 1245 |

These predicted frequencies can guide the interpretation of experimental IR spectra for compound characterization.

Electronic Landscape and Reactivity Prediction

With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity and potential for intermolecular interactions—the very essence of drug action.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.[18][19]

-

HOMO : Represents the ability to donate an electron (nucleophilicity). A higher energy HOMO indicates a better electron donor.

-

LUMO : Represents the ability to accept an electron (electrophilicity). A lower energy LUMO indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[20][21]

These orbitals are visualized to identify their location on the molecule. For 3-(Allyloxy)benzohydrazide, the HOMO is typically localized over the benzene ring and the hydrazide nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is often distributed across the carbonyl group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack.

| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | - | -6.15 | Electron-donating ability |

| LUMO Energy | E_LUMO | - | -0.98 | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.17 | High Kinetic Stability |

| Ionization Potential | I | -E_HOMO | 6.15 | Energy to remove an electron |

| Electron Affinity | A | -E_LUMO | 0.98 | Energy released on adding an e⁻ |

| Electronegativity | χ | (I+A)/2 | 3.565 | Electron attracting power |

| Chemical Hardness | η | (I-A)/2 | 2.585 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | 2.45 | Propensity to accept electrons |

The large energy gap of 5.17 eV suggests that 3-(Allyloxy)benzohydrazide is a relatively stable molecule.[22]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[23][24] It is invaluable for predicting how the molecule will be recognized by a biological target.[25]

-

Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are associated with lone pairs on electronegative atoms (like oxygen).

-

Blue Regions : Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

-

Green Regions : Indicate neutral potential.

For 3-(Allyloxy)benzohydrazide, the MEP map clearly shows the most negative potential (deep red) localized on the carbonyl oxygen (O1), identifying it as the primary site for hydrogen bond donation. The most positive potential (blue) is found on the amine (-NH₂) and amide (-NH-) protons, marking them as key hydrogen bond donors.

Delving Deeper: Intramolecular Interactions

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure.[26][27][28] Its primary strength lies in quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and resonance.[29] This is achieved by calculating the second-order perturbation energy, E(2), for all possible "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. A higher E(2) value signifies a stronger interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 (Amide Nitrogen) | π(C7-O1) (Carbonyl) | 35.8 | n → π (Resonance stabilization of amide bond) |

| LP(2) O2 (Ether Oxygen) | π(C3-C4) (Aromatic Ring) | 21.5 | n → π (Electron donation to the ring) |

| σ(C1-H1) (Aromatic C-H) | σ(C1-C7) | 4.2 | σ → σ (Hyperconjugation) |

| LP(1) N2 (Terminal Nitrogen) | σ(N1-C7) | 5.5 | n → σ (Hyperconjugation) |

| LP = Lone Pair |

The NBO analysis quantitatively confirms the strong resonance within the amide group (E(2) = 35.8 kcal/mol), which contributes significantly to the planarity and stability of the peptide bond-like linkage. It also shows significant electron donation from the ether oxygen into the aromatic ring, which can influence the molecule's overall electronic character and reactivity.

Synthesis and Implications for Rational Drug Design

The quantum chemical data provides a multidimensional profile of 3-(Allyloxy)benzohydrazide, which directly informs several key aspects of the drug design process:

-

Structure-Activity Relationship (SAR) Studies : The MEP and FMO analyses pinpoint the most reactive sites. The carbonyl oxygen is identified as a primary hydrogen bond acceptor, while the NH and NH₂ protons are key donors. Modifications to the molecule aimed at enhancing binding affinity should focus on preserving or enhancing these interactions. For example, substituting the benzene ring with electron-withdrawing groups could increase the positive potential on the NH protons, making them stronger hydrogen bond donors.

-

Pharmacophore Modeling : The optimized geometry provides the precise 3D arrangement of key features (hydrogen bond donors/acceptors, aromatic ring). This information is the foundation for building a pharmacophore model, which can then be used to screen large virtual libraries for other molecules with similar interaction potential.

-

Metabolic Stability Prediction : The MEP map can suggest sites susceptible to metabolic attack by enzymes like Cytochrome P450. Regions of high electron density (red) are often targets for oxidation. The analysis suggests the aromatic ring and the allylic double bond as potential sites for metabolism.

-

Lead Optimization : The calculated global reactivity descriptors (e.g., hardness, electrophilicity) provide a baseline for assessing the electronic impact of proposed chemical modifications. By calculating these properties for a series of virtual derivatives, a chemist can prioritize the synthesis of compounds with a more desirable electronic profile for improved target binding or better ADMET properties.

Conclusion

This guide has detailed a comprehensive quantum chemical workflow for the characterization of 3-(Allyloxy)benzohydrazide. Through the application of Density Functional Theory, we have established its stable conformation, predicted its vibrational signature, and mapped its electronic landscape. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals collectively provide a deep, quantitative understanding of the molecule's inherent stability, reactivity, and intramolecular interactions. These theoretical insights are not merely academic; they are actionable intelligence that can guide the design of more potent and specific benzohydrazide-based therapeutics, ultimately streamlining the path from computational concept to clinical candidate.

References

-

Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scientific Research Publishing. [Link][6][30][31][32]

-

Yadav, M., et al. (2022). Quantum Chemical Calculations of New Possible Fatty Hydrazide Derivatives as a Spacer for CIs. ResearchGate. [Link]

-

Weinhold, F., & Landis, C. R. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry. [Link]

-

Protheragen. Natural Bond Orbital Analysis. Protheragen Website. [Link]

-

Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

Kent, P. R. C., et al. (2018). Gaussian process based optimization of molecular geometries using statistically sampled energy surfaces from quantum Monte Carlo. AIP Publishing. [Link]

-

Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scientific Research Publishing. [Link]

-

Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des. [Link]

-

Alnajjar, R., & Costa, R. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. [Link]

-

S. Al-Otaibi, A., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

University of Regensburg. Molecular Electrostatic Potential (MEP). University of Regensburg Website. [Link]

-

Navale, S. (2023). Design And Computational Evaluation Of Anti- Diabetic Potential Of Substituted Benzohydrazides. IJCRT.org. [Link]

-

Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Scilit. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. ResearchGate. [Link]

-

University of Regensburg. Natural Bond Orbital (NBO) Analysis. University of Regensburg Website. [Link]

-

LibreTexts Chemistry. (2023). Electrostatic Potential Maps. LibreTexts. [Link]

-

Kpota Houngue, M. T. A., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. [Link]

-

MEDPERIA. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

-

Singh, K., & Singh, P. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

-

Mahmoud, A. R. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

-

Mondal, S., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]

-

ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. FACCTs. [Link]

-

Computational Chemistry. (2021). Geometry optimization using Gaussian software. YouTube. [Link]

-

University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. University of Regensburg. [Link]

-

Kousar, N., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. [Link]

-

Medium. (2023). Quantum Chemistry Simulations: Accelerating Drug Discovery. Medium. [Link]

-

Kousar, N., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. [Link]

-

Beautiful Atoms Documentation. (n.d.). Electrostatic potential maps. Beautiful Atoms. [Link]

-

Q-Chem Manual. (n.d.). Introduction to Basis Sets. Q-Chem. [Link]

-

Quantum Guruji. (2023). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]

-

David Sherrill. (2021). Basis Sets part 2. YouTube. [Link]

-

Joginipelli, S., et al. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. [Link]

-

Al-Warhi, T., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. MDPI. [Link]

-

Quantum Guruji. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

-

Quantum Guruji. (2023). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. Dailymotion. [Link]

-

ResearchGate. (2020). How to efficiently optimize large molecules using Gaussian? ResearchGate. [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]

-

Al-Suaily, K. A., et al. (2023). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI. [Link]

-

Al-Amiery, A. A. (2016). Synthesis, Design, Docking and biological activity of new benzo hydrazide derivatives. ResearchGate. [Link]

-

Kennerly, W. W. (2016). Trp Geometry Optimization Calculations with Gaussian. William W. Kennerly's Blog. [Link]

-

Jan, M., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]

-

IUCrData. (2022). 4-(Allyloxy)benzohydrazide. IUCrData. [Link]

-

Fun, H.-K., et al. (2022). 4-(Allyloxy)benzohydrazide. PubMed Central. [Link]

-

Kumar, K. S., et al. (2019). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. [Link]

-

Shanthi, G., & Kumar, P. S. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

Sources

- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Quantum Chemical Studies of Some Hydrazone Derivatives | Scilit [scilit.com]

- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Trp Geometry Optimization Calculations with Gaussian | Computational Chemistry at Skidmore College [williamkennerly.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]